

3-Bromobenzonitrile spectral data (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectral Data of 3-Bromobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromobenzonitrile**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

Data Presentation

The following tables summarize the key spectral data for **3-bromobenzonitrile**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.85	t	~1.5	H-2
~7.78	ddd	~7.9, 1.5, 1.1	H-6
~7.70	ddd	~8.0, 2.0, 1.0	H-4
~7.42	t	~7.9	H-5

Solvent: CDCl₃. Spectrometer frequency can influence exact shift values.



Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
137.5	C-4
134.8	C-6
130.5	C-2
130.2	C-5
122.8	C-3 (C-Br)
117.5	C≡N
114.5	C-1

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2230	Strong	C≡N (Nitrile) Stretch
~1570, 1470, 1420	Medium-Strong	Aromatic C=C Ring Stretch
~790	Strong	C-H Out-of-plane Bending
~670	Medium-Strong	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data



Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
183	High	[M+2] ⁺ Molecular ion (with ⁸¹ Br)
181	High	[M] ⁺ Molecular ion (with ⁷⁹ Br)
102	High	[M - Br]+
75	Medium	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)[2][3]

Spectral Interpretation and Visualization

The following diagrams illustrate the relationship between the molecular structure of **3-bromobenzonitrile** and its spectral signatures, as well as a typical experimental workflow.

Caption: Figure 1: Correlation of 3-Bromobenzonitrile's structure with its key spectral data.





Figure 2: General Experimental Workflow for Spectral Analysis

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Caption: Figure 2: A typical workflow for acquiring and analyzing spectral data.



Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **3-bromobenzonitrile**, a solid compound at room temperature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 10-20 mg of the 3-bromobenzonitrile sample into a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
 - Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean 5 mm NMR tube to filter out any particulate matter.
 - Securely cap the NMR tube to prevent solvent evaporation and contamination.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
 - Following ¹H acquisition, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solids.[6]



· Sample Preparation:

- Place a small amount (approx. 5-10 mg) of 3-bromobenzonitrile into a small test tube or vial.
- Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[6]
- Using a pipette, transfer one or two drops of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).
- Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should remain on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and dried.

Data Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
- Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and thermally stable organic compounds.

Sample Preparation:

- Prepare a dilute solution of **3-bromobenzonitrile** (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition:



- Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
- The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interactions with the stationary phase.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
- The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

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